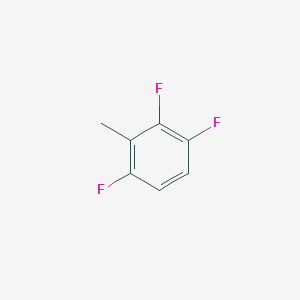

1,2,4-Trifluoro-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 1,2,4-Trifluoro-3-methylbenzene often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the benzene ring. A study by Sasaki, Tanabe, and Yoshifuji (1999) demonstrated the synthesis of a related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, through aromatic nucleophilic substitution, highlighting the synthetic pathways available for such fluorinated aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, including 1,2,4-Trifluoro-3-methylbenzene, is characterized by the electron-withdrawing nature of fluorine, which impacts the electronic distribution across the benzene ring. Electron diffraction and ab initio calculations have been used to study similar compounds, such as 1,2,4,5-tetrafluorobenzene, to understand the slight deviations from ideal hexagonal symmetry and the bond lengths within these molecules, providing insights into the molecular structure of fluorinated benzenes (Schei, Almenningen, & Almlöf, 1984).

Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination

1,2,4-Trifluoro-3-methylbenzene has been studied in the context of electrochemical fluorination. Research indicates that it undergoes fluorination to form various fluorinated compounds, showcasing its potential in electrochemical applications (Momota et al., 1994).

Organometallic Control in Functionalization Reactions

This compound has been a subject in organometallic chemistry, particularly in controlling the regiospecificity of functionalization reactions. Studies demonstrate its utility in producing specific benzoic acids through novel organometallic methods (Heiss & Schlosser, 2003).

Development of Poly(arylene ether)s

In polymer chemistry, a trifluoromethyl-activated trifluoro monomer derived from 1,2,4-Trifluoro-3-methylbenzene has been used to create hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, underscoring the compound's importance in advanced material synthesis (Banerjee et al., 2009).

Charge-Transfer Complex Studies

This compound has been involved in studies related to charge-transfer complexes, as observed in 19F nuclear magnetic resonance absorption measurements. These studies provide insights into the electron-donor–acceptor complex formations (Brown, Foster, & Fyfe, 1967).

Synthesis of Biologically Active Compounds

It has been used as an intermediate in the synthesis of biologically active peptides and fluorescent reagents, exemplified in the efficient production of 2,4,5-trifluorobromobenzene in microreactors (Deng et al., 2016).

NMR Spectral Analysis

1,2,4-Trifluoro-3-methylbenzene has been a subject in nuclear magnetic resonance (NMR) studies, particularly in the analysis of its 1H and 19F bands. This research aids in understanding the structural and electronic properties of such compounds (Lustig & Hansen, 1968).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,4-trifluoro-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRWIKZIXEYRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562615 |

Source

|

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trifluoro-3-methylbenzene | |

CAS RN |

119916-25-5 |

Source

|

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)